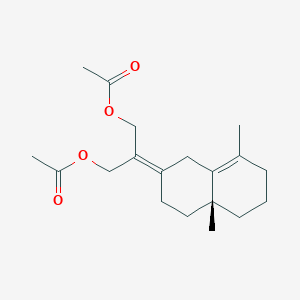
Coralloidin D
Description
Coralloidin D is a eudesmane-type sesquiterpene isolated from octocorals of the genus Alcyonium, notably A. coralloides . Structurally, it belongs to the bicyclic sesquiterpene family, characterized by a fused six-membered and five-membered ring system with oxygenated functional groups. Its molecular formula is C₁₅H₂₂O₂, and its stereochemistry includes specific configurations at C-4 and C-5, which are critical for its bioactivity .
Properties
CAS No. |
110299-95-1 |
|---|---|
Molecular Formula |
C19H28O4 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
[2-[(4aR)-4a,8-dimethyl-1,3,4,5,6,7-hexahydronaphthalen-2-ylidene]-3-acetyloxypropyl] acetate |
InChI |
InChI=1S/C19H28O4/c1-13-6-5-8-19(4)9-7-16(10-18(13)19)17(11-22-14(2)20)12-23-15(3)21/h5-12H2,1-4H3/t19-/m1/s1 |
InChI Key |
RGGYMCUNYFNGLD-LJQANCHMSA-N |
SMILES |
CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C |
Isomeric SMILES |
CC1=C2CC(=C(COC(=O)C)COC(=O)C)CC[C@]2(CCC1)C |
Canonical SMILES |
CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C |
Origin of Product |
United States |
Preparation Methods
The preparation of NSC144303 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of specific bonds and the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is unstable in solutions and should be freshly prepared for use .
Chemical Reactions Analysis
NSC144303 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which involve the loss of electrons and an increase in oxidation state.
Reduction: Reduction reactions, which involve the gain of electrons and a decrease in oxidation state, can also occur with NSC144303.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents that facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC144303 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to the ubiquitin-proteasome system and its role in cellular processes.
Biology: NSC144303 is utilized in research on apoptosis and the mechanisms by which cells undergo programmed cell death.
Medicine: The compound has potential therapeutic applications in cancer research, as it can induce apoptosis in cancer cells.
Mechanism of Action
NSC144303 exerts its effects by inhibiting ubiquitin isopeptidases, which are enzymes involved in the ubiquitin-proteasome system. This inhibition leads to the activation of an apoptosome-independent apoptotic pathway. The compound targets the ubiquitin-proteasome system, resulting in the upregulation of the BH3-only protein Noxa, stabilization of the inhibitor of apoptosis antagonist Smac, and involvement of the death receptor pathway. This unique mechanism of action makes NSC144303 a potent apoptotic inducer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Coralloidin D belongs to a broader class of sesquiterpenes produced by Alcyonium species. Below is a systematic comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Findings :
Structural Diversity :
- This compound shares the eudesmane skeleton with Coralloidin A and C but differs in oxygenation patterns. The presence of an epoxide group in this compound distinguishes it from Coralloidin A, which has a ketone moiety .
- Coralloidin B, a bicyclogermacrane, lacks the fused six-five ring system of eudesmanes, resulting in distinct physicochemical properties (e.g., lower polarity).
Coralloidin A demonstrates cytotoxicity in vitro against human cancer cell lines (IC₅₀: 12–18 μM), attributed to its ketone group’s electrophilic reactivity .
Analytical Challenges: Differentiation of this compound from analogues requires advanced techniques such as NMR (e.g., NOESY for stereochemistry) and HPLC-MS. A study on sesquiterpene analysis highlights that eudesmanes elute later than bicyclogermacranes in reverse-phase chromatography due to higher hydrophobicity .
Q & A
Q. How should researchers design interdisciplinary studies combining this compound’s chemical synthesis with pharmacological profiling?
- Methodological Answer :
- Collaborative Workflows : Assign chemists to optimize synthesis yield, biologists to test bioactivity, and computational scientists for structure-activity modeling.
- Unified Data Repositories : Use platforms like Zenodo to share synthetic protocols, assay results, and computational scripts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


